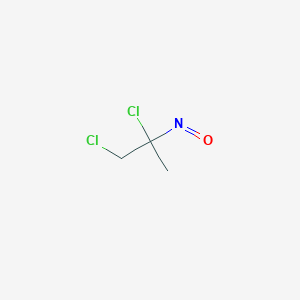
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester, also known as ethyl 4-methoxybenzenethioate, is an organic compound that belongs to the class of thioesters. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is not fully understood. However, it is believed to act as a thiol reagent and form adducts with thiol-containing proteins and enzymes. This can result in the inhibition of enzyme activity and the modulation of cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its ability to form adducts with thiol-containing proteins and enzymes. This can be useful in studying the mechanism of action of thioesters and thioethers. However, one of the limitations of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the use of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in scientific research. One potential direction is the development of new thioesters and thioethers using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester as a starting material. Another potential direction is the study of the potential therapeutic applications of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and its potential toxicity.
In conclusion, benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is a unique compound that has potential applications in scientific research. Its ability to form adducts with thiol-containing proteins and enzymes makes it a useful tool in studying the mechanism of action of thioesters and thioethers. Further research is needed to fully understand its potential therapeutic applications and toxicity.
Méthodes De Synthèse
The synthesis of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxythiophenol with Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester chloroformate in the presence of a base such as triBenzenecarbothioic acid, 4-methoxy-, O-ethyl esteramine. The reaction results in the formation of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and hydrogen chloride gas.
Applications De Recherche Scientifique
Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various thioesters and thioethers. It has also been used as a reagent in the synthesis of various organic compounds. In addition, it has been used as a model compound in various studies related to the mechanism of action of thioesters.
Propriétés
Numéro CAS |
10602-66-1 |
|---|---|
Nom du produit |
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester |
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
O-ethyl 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(13)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3 |
Clé InChI |
XGTDQQJGLPCUSD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)C1=CC=C(C=C1)OC |
SMILES canonique |
CCOC(=S)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)





